molecular formula C11H13NO B1423827 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde CAS No. 1123169-35-6

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Cat. No. B1423827
CAS RN: 1123169-35-6
M. Wt: 175.23 g/mol
InChI Key: USEHYEPYWMJVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is a chemical compound with the CAS Number: 1123169-35-6. It has a molecular weight of 175.23 and its IUPAC name is 1-ethyl-6-indolinecarbaldehyde .


Molecular Structure Analysis

The InChI code for “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is 1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 . This provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been studied for their potential as antiviral agents. Specifically, certain indole compounds have shown inhibitory activity against influenza A and other viruses. The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral properties .

Anti-inflammatory Properties

The indole nucleus is a common feature in many bioactive compounds with anti-inflammatory effects. Research into indole derivatives, including those related to 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, has the potential to lead to new anti-inflammatory medications .

Anticancer Applications

Indole derivatives are being explored for their therapeutic potential in treating cancer. The indole structure can interact with various biological targets, which may inhibit the growth of cancer cells or induce apoptosis .

Anti-HIV Activity

Some indole derivatives have been identified as potential anti-HIV agents. These compounds can bind with high affinity to multiple receptors, which is crucial for developing new drugs to combat HIV .

Antioxidant Effects

The indole scaffold is associated with antioxidant activity, which is important for protecting cells from oxidative stress. This property can be harnessed for the development of drugs aimed at diseases where oxidative stress is a contributing factor .

Antimicrobial and Antitubercular Activity

Indole derivatives have shown promise in the fight against microbial infections, including tuberculosis. Their ability to interfere with bacterial cell processes makes them candidates for new antimicrobial drugs .

Antidiabetic Potential

Research into indole derivatives has also included the exploration of their antidiabetic effects. These compounds may influence pathways involved in glucose metabolism, offering a new approach to diabetes treatment .

Antimalarial and Anticholinesterase Activities

The indole core structure is found in compounds with antimalarial properties. Additionally, indole derivatives can exhibit anticholinesterase activity, which is relevant in the treatment of conditions like Alzheimer’s disease .

Future Directions

The application of indole derivatives, such as “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde”, for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that future research may continue to explore the potential uses of this compound in medicine and other fields.

properties

IUPAC Name

1-ethyl-2,3-dihydroindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEHYEPYWMJVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246804
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

CAS RN

1123169-35-6
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Reactant of Route 5
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Reactant of Route 6
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.